molecular formula C12H13N3 B1609561 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine CAS No. 89399-92-8

2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine

Cat. No.: B1609561
CAS No.: 89399-92-8
M. Wt: 199.25 g/mol
InChI Key: VUBNLJXWVXGFSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine typically involves multiple steps. One common method includes the reaction of this compound with 1,1’-Thiocarbonyldiimidazole in the presence of N-ethyl-N,N-diisopropylamine in chloroform at room temperature for 16 hours . This is followed by the addition of trans-1-(2-methoxyethyl)-4-phenylpyrrolidin-3-amine dihydrochloride, resulting in the desired product after further purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar multi-step organic reactions with stringent control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like chloroform and ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is primarily used in proteomics research . It serves as a building block for synthesizing more complex molecules and is used in various biochemical assays. Its unique structure makes it valuable for studying protein interactions and other biological processes.

Mechanism of Action

The exact mechanism of action for 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is not well-documented. it is believed to interact with specific molecular targets and pathways involved in proteomics research. Further studies are needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine is unique due to its specific structural configuration, which makes it particularly useful in proteomics research. Its ability to undergo various chemical reactions also adds to its versatility in scientific studies.

Properties

IUPAC Name

2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-12-10-7-4-8-11(10)14-15(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBNLJXWVXGFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427860
Record name 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89399-92-8
Record name 2-Phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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